2-[(4-Chloro-3-methylphenoxy)methyl]oxirane
Description
2-[(4-Chloro-3-methylphenoxy)methyl]oxirane is an epoxide derivative featuring a substituted phenoxy group attached to an oxirane (epoxide) ring. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.65 g/mol . The compound’s structure includes a 4-chloro and 3-methyl substituent on the phenyl ring, which influence its electronic and steric properties. Epoxides like this are critical intermediates in organic synthesis, particularly in agrochemicals (e.g., fungicide precursors) and polymer chemistry due to their reactivity in ring-opening reactions .
Properties
CAS No. |
22421-57-4 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-[(4-chloro-3-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-8(2-3-10(7)11)12-5-9-6-13-9/h2-4,9H,5-6H2,1H3 |
InChI Key |
KOAULXNFXYTHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CO2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-methylphenoxy)methyl]oxirane typically involves the reaction of 4-chloro-3-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chloro-3-methylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-methylphenoxy)methyl]oxirane involves its interaction with nucleophiles due to the high reactivity of the oxirane ring. The compound can form covalent bonds with various nucleophilic sites in biological molecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Variations
Substituents on the phenyl ring and oxirane moiety significantly alter reactivity, physical properties, and applications. Key analogs include:
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
